

# Comparative Analysis of 4-Bromo-5-butoxy-2-nitroaniline: A Spectroscopic Guide

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## Compound of Interest

Compound Name: 4-Bromo-5-butoxy-2-nitroaniline

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This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **4-Bromo-5-butoxy-2-nitroaniline**. Due to the limited availability of direct experimental data for this specific compound, this guide leverages spectral data from the close structural analog, 4-Bromo-2-nitroaniline, to predict and interpret the spectroscopic characteristics of the title compound. This comparative approach offers valuable insights for researchers working on the synthesis, characterization, and application of substituted nitroanilines.

## Predicted and Comparative Spectroscopic Data

The introduction of a butoxy group at the 5-position of the 4-Bromo-2-nitroaniline core structure is expected to significantly influence the chemical shifts of the aromatic protons and carbons, as well as introduce characteristic signals for the butyl chain in the NMR spectra. The mass spectrum will also reflect the presence of this substituent through specific fragmentation patterns.

## <sup>1</sup>H NMR Data Comparison

The <sup>1</sup>H NMR spectrum of 4-Bromo-2-nitroaniline shows three aromatic protons. In **4-Bromo-5-butoxy-2-nitroaniline**, the butoxy group will introduce four additional signals corresponding to the protons of the butyl chain. The electron-donating nature of the butoxy group will likely cause a slight upfield shift of the aromatic protons.

Proton Assignment	4-Bromo-2-nitroaniline (Experimental)	4-Bromo-5-butoxy-2-nitroaniline (Predicted)
Aromatic H	~7.8-8.2 ppm (m)	One aromatic proton signal removed, remaining two likely shifted slightly upfield.
NH <sub>2</sub>	Broad signal, ~5.0-6.0 ppm	Broad signal, ~5.0-6.0 ppm
-OCH <sub>2</sub> - (a)	-	~4.0-4.2 ppm (t)
-CH <sub>2</sub> - (b)	-	~1.7-1.9 ppm (m)
-CH <sub>2</sub> - (c)	-	~1.4-1.6 ppm (m)
-CH <sub>3</sub> (d)	-	~0.9-1.0 ppm (t)

## <sup>13</sup>C NMR Data Comparison

The <sup>13</sup>C NMR spectrum will show additional signals for the butoxy group and shifts in the aromatic region due to the new substituent. The carbon attached to the oxygen of the butoxy group will be significantly deshielded.

Carbon Assignment	4-Bromo-2-nitroaniline (Experimental)	4-Bromo-5-butoxy-2-nitroaniline (Predicted)
Aromatic C-NH <sub>2</sub>	~145-150 ppm	Shifted due to ortho/para butoxy group.
Aromatic C-NO <sub>2</sub>	~130-135 ppm	Shifted due to meta butoxy group.
Aromatic C-Br	~110-115 ppm	Shifted due to ortho butoxy group.
Aromatic C-H	~120-130 ppm	Shifted due to butoxy group.
Aromatic C-O	-	~150-160 ppm
-OCH <sub>2</sub> - (a)	-	~68-72 ppm
-CH <sub>2</sub> - (b)	-	~30-34 ppm
-CH <sub>2</sub> - (c)	-	~18-22 ppm
-CH <sub>3</sub> (d)	-	~12-15 ppm

## Mass Spectrometry Data Comparison

The mass spectrum of **4-Bromo-5-butoxy-2-nitroaniline** will exhibit a molecular ion peak corresponding to its molecular weight. The isotopic pattern of bromine (<sup>79</sup>Br and <sup>81</sup>Br in an approximate 1:1 ratio) will be evident in the molecular ion and bromine-containing fragments. The fragmentation pattern is expected to show the loss of the butoxy group and other characteristic fragments.

Analysis	4-Bromo-2-nitroaniline	4-Bromo-5-butoxy-2-nitroaniline (Predicted)
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BrN <sub>2</sub> O <sub>2</sub>	C <sub>10</sub> H <sub>13</sub> BrN <sub>2</sub> O <sub>2</sub>
Molecular Weight	215.95 g/mol <a href="#">[1]</a>	288.02 g/mol
Molecular Ion (M <sup>+</sup> )	m/z 216, 218 <a href="#">[1]</a>	m/z 288, 290
Key Fragments	m/z 170, 172 ([M-NO <sub>2</sub> ] <sup>+</sup> ) <a href="#">[1]</a>	m/z 231, 233 ([M-C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> ), loss of butene (C <sub>4</sub> H <sub>8</sub> ) via McLafferty rearrangement, loss of NO <sub>2</sub> .

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of aromatic amines is as follows:

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). The choice of solvent can affect the chemical shifts, particularly for the amine protons.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.
  - To confirm the presence of the amine protons, a D<sub>2</sub>O exchange experiment can be performed. Add a drop of D<sub>2</sub>O to the NMR tube, shake, and re-acquire the spectrum. The NH<sub>2</sub> signal should disappear or significantly decrease in intensity.[\[2\]](#)
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C spectrum.

- If necessary, run Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

## Mass Spectrometry (MS)

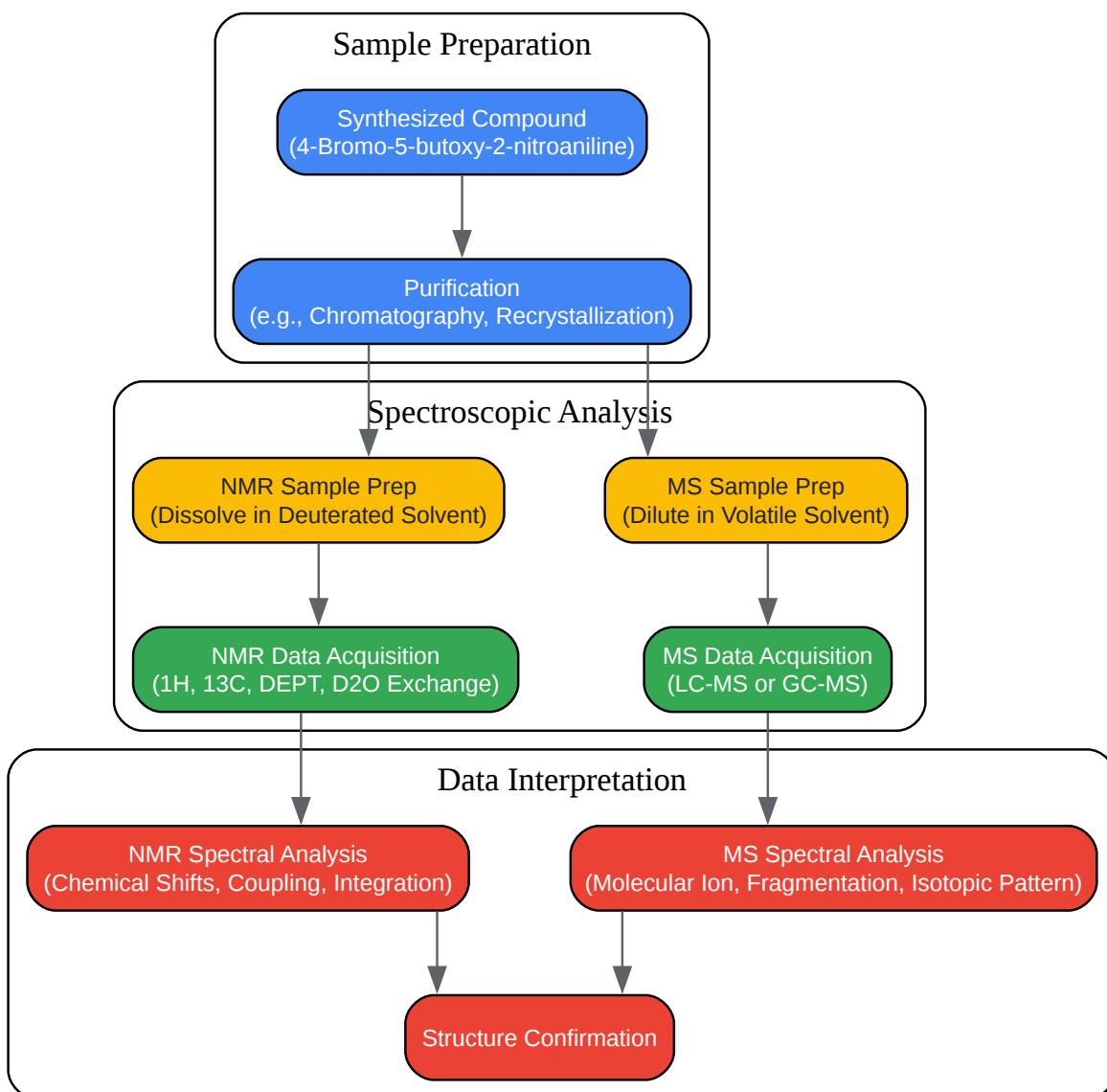
A general procedure for the analysis of aromatic amines by mass spectrometry, often coupled with a chromatographic separation technique, is outlined below.

- Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile). For complex mixtures, a prior extraction step may be necessary.
- Instrumentation:
  - Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable for volatile and thermally stable compounds. Derivatization may be required to improve volatility and thermal stability.<sup>[3]</sup>
  - Liquid Chromatography-Mass Spectrometry (LC-MS): This is a versatile technique for a wide range of aromatic amines. Reversed-phase chromatography is commonly employed.<sup>[4]</sup>
- Ionization:
  - Electron Ionization (EI) for GC-MS provides characteristic fragmentation patterns useful for structural elucidation.
  - Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for LC-MS, typically producing protonated molecules ([M+H]<sup>+</sup>).
- Mass Analysis:
  - A quadrupole or time-of-flight (TOF) analyzer can be used for routine analysis.

- For detailed fragmentation studies, tandem mass spectrometry (MS/MS) can be employed to isolate a precursor ion and fragment it to produce a product ion spectrum.
- Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[5][6]

## Analytical Workflow

The following diagram illustrates a typical workflow for the NMR and mass spectrometry analysis of a synthesized aromatic amine like **4-Bromo-5-butoxy-2-nitroaniline**.



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Caption: Workflow for Spectroscopic Analysis.

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